molecular formula C8H4Cl3F3 B131670 2,3,5-Trichloro-4-methylbenzotrifluoride CAS No. 141030-68-4

2,3,5-Trichloro-4-methylbenzotrifluoride

Cat. No. B131670
M. Wt: 263.5 g/mol
InChI Key: MYFKTGNYJNFYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polyhaloaromatic compounds often involves the reaction of simpler aromatic compounds with halogenating agents. For instance, the synthesis of 4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran was achieved by reacting tetrachlorophthalic anhydride with sulfur tetrafluoride . Similarly, 5-Chloro-2, 3, 4-Trifluorobenzoic acid was synthesized from commercially available 2, 3, 4, 5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination . These methods could potentially be adapted for the synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using techniques such as X-ray diffraction, NMR, and MS. For example, the structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using single-crystal X-ray diffraction and neutron powder diffraction . The crystal structure of 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate was also determined by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 2,3,5-Trichloro-4-methylbenzotrifluoride.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can vary significantly depending on the nature and position of the substituents. For instance, the [4+3] cycloadducts described in paper undergo dechlorination and hydrogenation reactions, leading to various transformation products. The chlorination of 3-amino-2,4,5-trifluorobenzoic acid resulted in the formation of 3-chloro-2,4,5-trifluorobenzoic acid . These reactions highlight the potential reactivity of halogenated aromatics, which could be relevant for understanding the chemical behavior of 2,3,5-Trichloro-4-methylbenzotrifluoride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The crystal packing, hydrogen bonding, and pi-pi stacking interactions can affect the compound's melting point, solubility, and other physical properties . The presence of halogen atoms can also influence the acidity, as seen in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid . These properties are crucial for the practical applications and handling of the compound.

Safety And Hazards

The safety data sheet for 2,3,5-Trichloro-4-methylbenzotrifluoride advises against breathing in its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKTGNYJNFYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210483
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloro-4-methylbenzotrifluoride

CAS RN

141030-68-4
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141030-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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